Cas no 1805180-02-2 (4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide)

4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide
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- Inchi: 1S/C6H4ClF2IN2O2S/c7-2-1-3(15(11,13)14)12-5(4(2)10)6(8)9/h1,6H,(H2,11,13,14)
- InChI Key: KVCQQANLXQQHER-UHFFFAOYSA-N
- SMILES: IC1C(=CC(=NC=1C(F)F)S(N)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 324
- Topological Polar Surface Area: 81.4
- XLogP3: 1.7
4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029047551-1g |
4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide |
1805180-02-2 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide
4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide: A Comprehensive Overview
The compound 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide (CAS No. 1805180-02-2) is a highly specialized organic compound with a complex structure that makes it a subject of interest in various fields of chemical research. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and potential applications in drug design, materials science, and other advanced technologies.
The molecular structure of 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a difluoromethyl group at the 2-position, and an iodine atom at the 3-position. The sulfonamide group is attached at the 6-position of the pyridine ring, which adds to the compound's functional diversity. This combination of substituents creates a molecule with distinct electronic and steric properties, making it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of pyridine derivatives in the development of novel pharmaceutical agents. The presence of electron-withdrawing groups such as chlorine, difluoromethyl, and iodine in this compound enhances its reactivity and stability, making it a promising candidate for drug design. For instance, researchers have explored its role as a potential inhibitor in enzyme-catalyzed reactions, which could lead to innovative therapeutic solutions.
In addition to its pharmaceutical applications, 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide has shown potential in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices. Recent advancements in nanotechnology have further expanded its scope, with researchers investigating its role in the development of nanostructured materials for energy storage and conversion.
The synthesis of 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of intermediate compounds, followed by substitution reactions to introduce the desired substituents onto the pyridine ring. The final step involves the attachment of the sulfonamide group, which is achieved through nucleophilic aromatic substitution or other advanced coupling techniques.
Despite its complexity, this compound has demonstrated remarkable stability under various chemical and physical conditions. Its resistance to degradation under harsh conditions makes it suitable for use in demanding environments, such as those encountered in industrial processes or advanced technological applications.
Recent research has also focused on understanding the environmental impact of 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide. Studies have shown that its biodegradation pathways are influenced by its functional groups, with the sulfonamide group playing a significant role in determining its persistence in natural environments. This knowledge is crucial for ensuring its safe use and disposal in industrial settings.
In conclusion, 4-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide (CAS No. 1805180
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